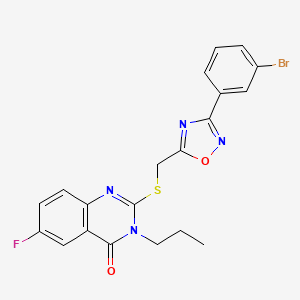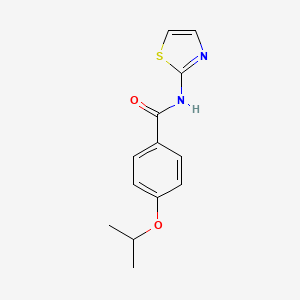
4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide, also known as 2-isopropoxy-N-(1,3-thiazol-2-yl)benzamide, is a chemical compound with the molecular formula C13H14N2O2S . It has a molecular weight of 262.33 g/mol .
Molecular Structure Analysis
The compound has a nonplanar molecule structure . The InChI string of the compound isInChI=1S/C13H14N2O2S/c1-9(2)17-11-6-4-3-5-10(11)12(16)15-13-14-7-8-18-13/h3-9H,1-2H3,(H,14,15,16) . The Canonical SMILES of the compound is CC(C)OC1=CC=CC=C1C(=O)NC2=NC=CS2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.33 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 262.07759887 g/mol . The Topological Polar Surface Area of the compound is 79.5 Ų . The compound has a Heavy Atom Count of 18 .科学的研究の応用
Corrosion Inhibition
Research has shown that benzothiazole derivatives exhibit significant corrosion inhibiting effects against steel in acidic solutions. The studies conducted on these compounds demonstrate their ability to adsorb onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors in the benzothiazole family (Zhiyong Hu et al., 2016).
Antifungal and Antimicrobial Agents
Benzothiazole and thiazole derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. For example, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives were prepared and screened for antifungal activity, highlighting the potential of these compounds as antifungal agents (B. Narayana et al., 2004). Similarly, a series of thiazole derivatives exhibited antimicrobial activity, with some molecules demonstrating more potent effects than reference drugs against pathogenic strains used in the study (D. Bikobo et al., 2017).
Anticancer Activity
The synthesis and biological evaluation of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, demonstrating the potential for cancer treatment applications (A. Zablotskaya et al., 2013).
作用機序
特性
IUPAC Name |
4-propan-2-yloxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)17-11-5-3-10(4-6-11)12(16)15-13-14-7-8-18-13/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBRSZERJUHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)
![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)
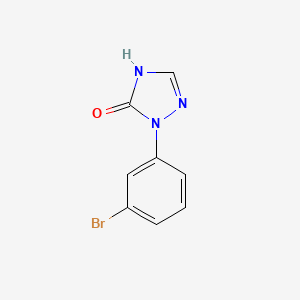
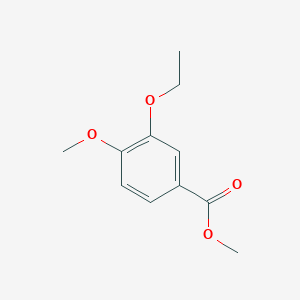
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

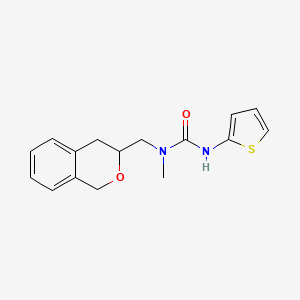

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
